4-Amino-3,5-dinitrobenzenesulfonic acid
Overview
Description
4-Amino-3,5-dinitrobenzenesulfonic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can give insights into the properties and reactivity of similar sulfonic acid derivatives. For instance, 2,4-dinitrobenzenesulfonamides are mentioned as being prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, suggesting that similar methods could potentially be applied to synthesize 4-amino-3,5-dinitrobenzenesulfonic acid derivatives .
Synthesis Analysis
The synthesis of related compounds involves the use of dinitrobenzenesulfonyl chloride with primary amines, indicating that a similar approach might be used for synthesizing 4-amino-3,5-dinitrobenzenesulfonic acid by introducing an amino group to the benzene ring. The Mitsunobu reaction or conventional alkylation methods are used to give N,N-disubstituted sulfonamides in excellent yields . This suggests that the synthesis of 4-amino-3,5-dinitrobenzenesulfonic acid could involve similar strategies for introducing or modifying functional groups on the benzene ring.
Molecular Structure Analysis
While the molecular structure of 4-amino-3,5-dinitrobenzenesulfonic acid is not directly analyzed in the papers, the crystal structure of related proton-transfer compounds is discussed. For example, the 1:1 proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid shows a hydrogen-bonded polymeric network structure with homomolecular cyclic interactions and π-π stacking associations . This information can be extrapolated to suggest that 4-amino-3,5-dinitrobenzenesulfonic acid may also form hydrogen bonds and engage in π-π interactions due to the presence of amino and sulfonic acid groups.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 4-amino-3,5-dinitrobenzenesulfonic acid, but they do provide information on the reactivity of similar compounds. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid is used as a derivatizing reagent for primary amines, indicating that the nitro and sulfonic acid groups can participate in reactions with amines . This suggests that 4-amino-3,5-dinitrobenzenesulfonic acid could also react with other compounds in a similar fashion, potentially serving as a derivatizing agent or participating in other types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-3,5-dinitrobenzenesulfonic acid are not detailed in the provided papers. However, the stability and gas chromatographic properties of derivatives of similar compounds, such as those formed from 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, are noted to be excellent, with high sensitivity in detection . This implies that 4-amino-3,5-dinitrobenzenesulfonic acid and its derivatives might also exhibit stable properties and could be suitable for analytical techniques like gas chromatography.
Scientific Research Applications
Chromatography and Analysis
4-Amino-3,5-dinitrobenzenesulfonic acid has been utilized in chromatographic methods for analyzing amines in urine and tissues. Its use as a reagent for forming 2,4-dinitrophenyl (DNP) derivatives offers advantages in terms of sensitivity and specificity. This technique has been applied in analytical biochemistry to study the relationship between Rf (retardation factor) and structure for many DNP amino alcohols (Smith & Jepson, 1967).
Safety And Hazards
properties
IUPAC Name |
4-amino-3,5-dinitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVQTSSPAQEFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393665 | |
Record name | 4-amino-3,5-dinitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dinitrobenzenesulfonic acid | |
CAS RN |
98139-22-1 | |
Record name | 4-amino-3,5-dinitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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